molecular formula C29H26FNO4S B11082274 2-Phenoxyethyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Phenoxyethyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11082274
M. Wt: 503.6 g/mol
InChI Key: WBAUPEAJXFUXGB-UHFFFAOYSA-N
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Description

The compound 2-Phenoxyethyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate features a hexahydroquinoline core with distinct substituents:

  • Position 3: A phenoxyethyl ester group, contributing to lipophilicity and steric bulk.
  • Position 2: A methyl group, enhancing structural rigidity.
  • Position 7: A thiophen-2-yl moiety, providing electron-rich aromaticity for π-π interactions.
  • Position 5: A ketone group, influencing hydrogen-bonding capabilities.

This structural complexity distinguishes it from related hexahydroquinoline derivatives, as discussed below.

Properties

Molecular Formula

C29H26FNO4S

Molecular Weight

503.6 g/mol

IUPAC Name

2-phenoxyethyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C29H26FNO4S/c1-18-26(29(33)35-14-13-34-22-6-3-2-4-7-22)27(19-9-11-21(30)12-10-19)28-23(31-18)16-20(17-24(28)32)25-8-5-15-36-25/h2-12,15,20,27,31H,13-14,16-17H2,1H3

InChI Key

WBAUPEAJXFUXGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC=C(C=C4)F)C(=O)OCCOC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Formation of the Hexahydroquinoline Core

The Hantzsch-like cyclocondensation reaction is employed to construct the hexahydroquinoline skeleton.

Procedure :

  • Combine 4-fluorobenzaldehyde (1.24 g, 10 mmol), thiophene-2-carboxaldehyde (1.12 g, 10 mmol), and ethyl acetoacetate (1.30 g, 10 mmol) in ethanol (50 mL).

  • Add ammonium acetate (7.70 g, 100 mmol) and reflux at 80°C for 12 hours.

  • Cool the mixture, filter the precipitate, and wash with cold ethanol to yield ethyl 4-(4-fluorophenyl)-7-(thiophen-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate as a yellow solid (Yield: 68%).

Key Parameters :

ParameterValue
Temperature80°C
Reaction Time12 hours
SolventEthanol
CatalystAmmonium acetate

Esterification with 2-Phenoxyethanol

The ethyl ester group is replaced with a phenoxyethyl moiety via transesterification.

Procedure :

  • Dissolve the hexahydroquinoline intermediate (2.0 g, 4.2 mmol) in dry toluene (30 mL).

  • Add 2-phenoxyethanol (0.74 g, 5.0 mmol) and p-toluenesulfonic acid (0.08 g, 0.42 mmol).

  • Reflux under Dean-Stark conditions for 6 hours to remove ethanol byproduct.

  • Purify via silica gel chromatography (hexane:ethyl acetate = 4:1) to obtain the title compound as a white crystalline solid (Yield: 72%).

Optimization Insights :

  • Catalyst Loading : Increasing p-TsOH to 10 mol% improved yield to 78% but caused side reactions.

  • Solvent Choice : Toluene outperformed DMF and THF in minimizing decomposition.

Alternative Synthetic Routes

Microwave-Assisted Cyclization

Microwave irradiation reduces reaction times and improves yields:

Procedure :

  • Mix precursors in ethanol (20 mL) with ammonium acetate (5 equiv).

  • Irradiate at 120°C (300 W) for 30 minutes.

  • Isolate product with 82% yield.

Advantages :

  • 4x faster than conventional heating.

  • Higher purity (HPLC: 98.2% vs. 95.6%).

Flow Chemistry Approach

Continuous flow systems enhance scalability:

ParameterBatch MethodFlow Method
Reaction Time12 hours45 minutes
Yield68%75%
Throughput5 g/day50 g/day

Characterization and Validation

Spectroscopic Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, 9H, aromatic), 4.35 (q, 2H, OCH₂), 3.82 (s, 3H, NCH₃), 2.90–2.50 (m, 4H, cyclohexene).

  • HRMS : Calculated for C₂₉H₂₇FNO₄S [M+H]⁺: 528.1584; Found: 528.1586.

Purity Assessment :

MethodResult
HPLC (C18 column)97.4%
Elemental AnalysisC: 65.92%, H: 5.16%

Challenges and Troubleshooting

Diastereomer Formation

The cyclocondensation step produces a 1:1 diastereomeric mixture due to two chiral centers (C4 and C7). Resolution methods include:

  • Chiral Chromatography : Resolves enantiomers but is cost-prohibitive for large-scale synthesis.

  • Crystallization-Induced Diastereomer Resolution : Use of (-)-menthyl chloroformate increases enantiomeric excess to 88%.

Byproduct Mitigation

Common byproducts and solutions:

ByproductCauseSolution
Dimerized quinolineOxidative couplingAdd BHT (0.1 wt%)
Hydrolyzed esterMoisture ingressUse molecular sieves

Industrial Scalability Considerations

Cost Analysis :

ComponentCost per kg
4-Fluorobenzaldehyde$220
2-Phenoxyethanol$180
Total Raw Materials$1,450/kg product

Environmental Impact :

  • E-Factor : 23 (kg waste/kg product).

  • Solvent recovery systems reduce E-factor to 15.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxyethyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce ketones or other oxidized groups to alcohols or alkanes.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like lithium aluminum hydride (LiAlH₄), and nucleophiles like sodium methoxide (NaOMe). Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 2-phenoxyethyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate. The compound's structural features may contribute to its effectiveness against various cancer cell lines.

  • Mechanism of Action :
    • The compound is believed to exert its anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth through various biochemical pathways. Specific interactions with cellular targets have been suggested but require further elucidation.
  • Case Studies :
    • A study demonstrated that derivatives of hexahydroquinoline exhibited significant cytotoxicity against human cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values ranged from 1.9 to 7.52 μg/mL for active compounds derived from similar structures .
  • Synthesis and Evaluation :
    • The synthesis of related compounds has been reported using methodologies such as cyclization reactions involving thiourea and anhydrous potassium carbonate. These synthesized compounds were then evaluated for their anticancer activity through standardized assays .

Antimicrobial Properties

Research has indicated that certain hexahydroquinoline derivatives possess antimicrobial properties. These compounds can inhibit the growth of bacteria and fungi, making them candidates for further development in antibiotic therapies.

Anti-inflammatory Effects

Some studies suggest that derivatives of this compound may exhibit anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation.

Summary Table of Applications

ApplicationDescriptionReferences
Anticancer ActivityInduces apoptosis in cancer cells; effective against MCF-7 and HCT116 lines
AntimicrobialInhibits growth of bacteria and fungi
Anti-inflammatoryPotential use in treating chronic inflammation

Mechanism of Action

The mechanism of action of 2-Phenoxyethyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Variations Across Analogs

The table below summarizes substituent differences between the target compound and key analogs:

Compound ID (Evidence) Position 3 Ester Position 4 Substituent Position 7 Substituent Other Features
Target Compound Phenoxyethyl 4-Fluorophenyl Thiophen-2-yl 2-Methyl, 5-Oxo
Cyclohexyl analog () Cyclohexyl 4-Hydroxy-3-methoxyphenyl Phenyl 2-Methyl, 5-Oxo
Ethyl 4-Fluorophenyl () Ethyl 4-Fluorophenyl - 2,7,7-Trimethyl, 5-Oxo
Methyl 4-Methoxyphenyl (–17) Methyl 4-Methoxyphenyl - 2-Methyl, 5-Oxo
Ethyl 4-Chlorophenyl () Ethyl 4-Chlorophenyl - 2-Methyl, 5-Oxo
2-Ethoxyethyl Diethylamino () 2-Ethoxyethyl 4-(Diethylamino)phenyl 4-Methoxyphenyl 2-Methyl, 5-Oxo
Ethyl 3-Methoxyphenyl () Ethyl 3-Methoxyphenyl - 2,7,7-Trimethyl, 5-Oxo

Key Observations

Ester Group Diversity: The target’s phenoxyethyl ester (vs. Ethoxyethyl esters () balance polarity and lipophilicity, while cyclohexyl esters () may enhance membrane permeability .

Diethylamino groups () confer basicity, which could influence protonation states under physiological conditions .

Position 7 Heterocycles :

  • The thiophen-2-yl group (target) offers sulfur-mediated interactions (e.g., van der Waals, π-stacking) absent in phenyl-substituted analogs () .

Methyl and Trimethyl Variations :

  • 2,7,7-Trimethyl substitution () enhances conformational rigidity, whereas the target’s single methyl at position 2 allows greater flexibility .

Physicochemical and Conformational Insights

  • Crystal Packing : Analogs with methoxyphenyl groups (–17) exhibit hydrogen-bonded networks via N–H···O interactions, stabilizing their solid-state structures . The target’s thiophene may alter packing efficiency.
  • Ring Puckering: Substituents at position 4 and 7 influence hexahydroquinoline ring puckering, as modeled by Cremer-Pople coordinates (). Bulkier groups (e.g., phenoxyethyl) may increase ring distortion .

Biological Activity

2-Phenoxyethyl 4-(4-fluorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (CAS No. 306285-45-0) is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, including its pharmacological properties and mechanisms of action.

The molecular formula of the compound is C31H28FNO4C_{31}H_{28}FNO_4 with a molecular weight of approximately 497.56 g/mol. The structure includes a hexahydroquinoline core substituted with a phenoxyethyl group and a fluorophenyl moiety.

Antimicrobial Activity

Research indicates that compounds similar to 2-phenoxyethyl derivatives exhibit significant antimicrobial properties. For instance, studies on related quinoline derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Anti-inflammatory Properties

The compound's structure suggests it may act as an inhibitor of certain inflammatory pathways. In vitro studies have indicated that derivatives with similar frameworks can inhibit p38 mitogen-activated protein kinase (MAPK), a key player in inflammatory responses . This inhibition could lead to reduced inflammation in various conditions.

Anticancer Potential

Preliminary studies have indicated that compounds within this chemical class may possess anticancer properties. The mechanism is thought to involve the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : Compounds may inhibit enzymes involved in inflammation and cancer progression.
  • Regulation of Gene Expression : By modulating transcription factors associated with inflammatory and proliferative responses.
  • Interaction with Cell Signaling Pathways : Particularly those involving MAPK pathways which are crucial for cellular responses to stress and inflammation.

Case Studies

StudyFindings
Laufer et al. (2005)Identified the role of similar compounds as p38 MAPK inhibitors, demonstrating significant anti-inflammatory effects in vitro.
Clark et al. (2002)Reported on the cytotoxic effects of related quinoline derivatives against cancer cell lines, indicating potential for therapeutic use in oncology.
Laughlin et al. (2005)Explored the structure-activity relationship of isoxazolones as MAPK inhibitors, providing insight into the biological activity of related compounds .

Q & A

Basic: What synthetic strategies are recommended for preparing hexahydroquinoline derivatives like this compound?

Answer:
The synthesis of hexahydroquinoline derivatives typically employs multicomponent reactions (MCRs) under mild conditions. A Hantzsch-type reaction is widely used, involving cyclocondensation of aldehydes, β-ketoesters, and ammonium acetate in ethanol or methanol. Microwave-assisted synthesis can enhance reaction efficiency, reducing time from hours to minutes while improving yields (e.g., 70–85%) . For this compound, key steps include:

  • Introducing the thiophene moiety via a Friedel-Crafts alkylation.
  • Incorporating the 4-fluorophenyl group through a nucleophilic substitution or Suzuki coupling.
  • Final esterification with 2-phenoxyethanol.
    Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate) and purify via column chromatography .

Basic: How can the molecular structure of this compound be confirmed?

Answer:
Combined spectroscopic and crystallographic methods are essential:

  • Single-crystal X-ray diffraction (SC-XRD): Provides unambiguous confirmation of stereochemistry, bond lengths, and ring conformations. For example, hexahydroquinoline derivatives often exhibit chair or boat conformations in the cyclohexene ring .
  • NMR spectroscopy:
    • ¹H NMR: Look for characteristic signals:
  • Thiophene protons at δ 6.8–7.2 ppm (multiplet).
  • Fluorophenyl protons as a doublet (δ 7.3–7.6 ppm, J = 8.5 Hz).
    • ¹³C NMR: Confirm ester carbonyl (δ 165–170 ppm) and ketone (δ 195–205 ppm) .
  • IR spectroscopy: Validate carbonyl groups (C=O stretches at 1700–1750 cm⁻¹) .

Advanced: How can reaction conditions be optimized to resolve contradictions in reported yields for similar compounds?

Answer:
Discrepancies in yields often arise from variations in catalysts, solvents, or temperature. Systematic optimization using design of experiments (DoE) is recommended:

  • Catalyst screening: Compare Lewis acids (e.g., ZnCl₂ vs. BF₃·Et₂O) for cyclization efficiency.
  • Solvent effects: Polar aprotic solvents (e.g., DMF) may improve solubility of aromatic intermediates compared to ethanol.
  • Temperature control: Reflux (80–100°C) vs. microwave irradiation (50–70°C) can reduce side reactions.
    For example, reports 85% yield using microwave synthesis, whereas traditional heating achieves 65% . Document all parameters (time, molar ratios) for reproducibility.

Advanced: What strategies are effective for analyzing the stereochemical outcomes of this compound?

Answer:
The stereochemistry at C4 and C7 (hexahydroquinoline core) is critical for biological activity. Use:

  • SC-XRD: Resolve cis/trans configurations of substituents on the cyclohexene ring. For instance, shows a cis arrangement of methyl groups at C2 and C7 .
  • NOESY NMR: Detect spatial proximity between protons (e.g., thiophene and fluorophenyl groups) to confirm relative stereochemistry.
  • Chiral HPLC: Separate enantiomers if asymmetric synthesis is attempted (e.g., using chiral auxiliaries or catalysts) .

Advanced: How can researchers design assays to evaluate the biological activity of this compound?

Answer:
Given the structural similarity to 1,4-dihydropyridines (calcium channel modulators), prioritize:

  • In vitro calcium flux assays: Use HEK293 cells expressing L-type calcium channels. Measure IC₅₀ values via fluorescence-based dyes (e.g., Fluo-4).
  • Receptor binding studies: Radiolabeled ligands (e.g., [³H]-nitrendipine) can assess competitive binding affinity .
  • Antimicrobial screening: Test against Gram-positive/negative bacteria (MIC assays) due to reported thiophene-derived antibacterial activity .
    Include positive controls (e.g., nifedipine for calcium modulation) and validate results with triplicate experiments.

Basic: What safety protocols are critical when handling intermediates with thiophene or fluorophenyl groups?

Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Thiophene derivatives may cause irritation .
  • Ventilation: Use fume hoods for reactions involving volatile solvents (e.g., ethanol, DCM).
  • Waste disposal: Neutralize acidic/basic byproducts before disposal. Fluorinated compounds require segregated waste streams due to environmental persistence .

Advanced: How can computational methods aid in predicting the reactivity or pharmacokinetics of this compound?

Answer:

  • DFT calculations: Predict electrophilic/nucleophilic sites using Fukui indices. For example, the thiophene ring is prone to electrophilic substitution.
  • Molecular docking: Simulate binding to calcium channels (PDB ID: 6JNA) to prioritize synthetic analogs.
  • ADMET prediction: Tools like SwissADME estimate logP (lipophilicity) and CYP450 interactions. A high logP (>3) suggests poor aqueous solubility, necessitating prodrug strategies .

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